

Customizing ComPPI Data Visualization for Publication: A Technical Guide

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Compound of Interest

Compound Name: *Corppi*

Cat. No.: *B159587*

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This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on customizing protein-protein interaction (PPI) data from the ComPPI database for publication-quality visualizations using Graphviz.

Frequently Asked Questions (FAQs)

Q1: How can I export data from ComPPI for network visualization?

A1: ComPPI provides several download options for its datasets.^{[1][2][3][4]} For network visualization, the most relevant files are the "Compartmentalized Interactome" and the "Integrated Protein-Protein Interaction Dataset". Both are available as tab-delimited text files, which are suitable for further processing.^[2] You can download these datasets for various species and subcellular localizations directly from the "Downloads" page on the ComPPI website.^{[1][3]}

Q2: What information is contained in the downloaded ComPPI files?

A2: The downloaded files contain detailed information about protein interactions. The "Compartmentalized Interactome" dataset includes the UniProt accessions for interacting proteins (Interactor A and Interactor B), along with their major and minor subcellular localizations and their corresponding localization scores.^[1] The "Integrated Protein-Protein Interaction Dataset" provides UniProt accessions for the interacting proteins, their synonyms, and taxonomy IDs.^[1]

Q3: Can I directly generate visualizations on the ComPPI website?

A3: ComPPI's web interface is primarily for searching and downloading data. While it offers a basic network visualization for search results, it does not provide advanced customization options for generating publication-quality figures.^[4] For customized visualizations, it is recommended to download the data and use external tools like Graphviz.

Q4: How can I convert the downloaded tab-delimited data into a format that Graphviz understands?

A4: You will need to process the downloaded text file to create a DOT language script. This can be achieved using a scripting language like Python with the pandas library to read the tab-delimited file and then generate a .dot file. The core of this script will be to iterate through the rows of the interaction data and write out lines in the DOT format, such as "ProteinA" -- "ProteinB";.

Q5: How can I customize the appearance of my network graph for a publication?

A5: The DOT language offers extensive options for customizing the appearance of nodes, edges, and the overall graph. You can control node shapes, colors, font sizes, edge thickness, and arrow styles. For publication-quality graphs, it is crucial to ensure high contrast between text and background colors, clear labeling, and an appropriate layout.

Troubleshooting Guide

Issue: My generated graph is too cluttered and difficult to read.

- Solution: For large networks, consider filtering the interactions based on a confidence score (e.g., Interaction Score from ComPPI) to display only the most reliable interactions. Experiment with different graph layouts in Graphviz (e.g., neato, fdp, sfdp) to find one that best separates the nodes. You can also adjust the overlap and sep graph attributes to prevent nodes from overlapping.

Issue: The text in the nodes is unreadable against the node's background color.

- Solution: Explicitly set the fontcolor attribute for your nodes to a color that has high contrast with the fillcolor. For example, if you have a dark-colored node, use a light-colored font.

Adhering to the specified color palette, for a node with fillcolor="#4285F4", set fontcolor="#FFFFFF".

Issue: I'm having trouble parsing the downloaded ComPPI file.

- Solution: Ensure you are correctly handling the tab-delimited format. When using scripting languages, specify the delimiter as a tab (t). Be aware that some fields may contain multiple entries separated by a pipe (|), which you might need to parse further depending on your analysis.[\[1\]](#)

Issue: The edges in my graph are all the same, but I want to represent the interaction strength.

- Solution: You can use the "Interaction Score" from the ComPPI data to modulate the penwidth (thickness) of the edges in your DOT script. A higher score can be mapped to a thicker line to visually represent a stronger interaction.

Experimental Protocols: From ComPPI Data to Publication-Ready Visualization

This section details a standard workflow for a researcher to retrieve PPI data from ComPPI and generate a customized network visualization.

Objective: To visualize the interaction network of a protein of interest and its partners within a specific subcellular compartment.

Methodology:

- Data Retrieval from ComPPI:
 - Navigate to the ComPPI "Downloads" page.
 - Select the "Compartmentalized Interactome" dataset.
 - Choose the desired species (e.g., Homo sapiens) and subcellular localization (e.g., Nucleus).
 - Download the tab-delimited text file.

- Data Processing and DOT Script Generation:
 - Use a Python script with the pandas library to load the downloaded file into a DataFrame.
 - Filter the DataFrame to retain interactions involving your protein of interest.
 - Iterate through the filtered DataFrame to generate a DOT language script.
 - Define the graph as an undirected graph (graph G {}).
 - For each interaction, add a line to the DOT script in the format: "ProteinA" -- "ProteinB";.
 - Define node attributes (e.g., shape, style, fillcolor, fontcolor) for each protein.
 - Define edge attributes (e.g., penwidth) based on interaction scores.
- Visualization with Graphviz:
 - Save the generated script with a .dot extension.
 - Use the Graphviz command-line tool to render the graph into an image format (e.g., PNG, SVG): dot -Tpng -o my_network.png my_network.dot.

Quantitative Data Summary

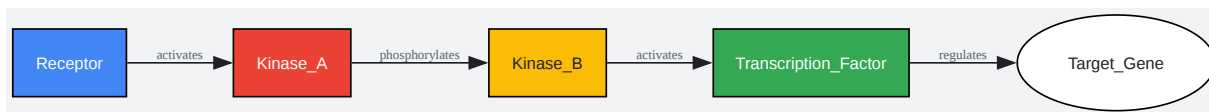
The following table structure can be used to summarize the quantitative data retrieved from ComPPI for your publication.

Interactor A	Interactor B	Interaction Score	Subcellular Localization
P04637 (TP53)	Q06323 (MDM2)	0.95	Nucleus
P04637 (TP53)	Q13625 (CHEK2)	0.88	Nucleus
...

Mandatory Visualizations

Signaling Pathway Diagram

Below is an example of a DOT script to generate a simple signaling pathway diagram, adhering to the specified styling requirements.

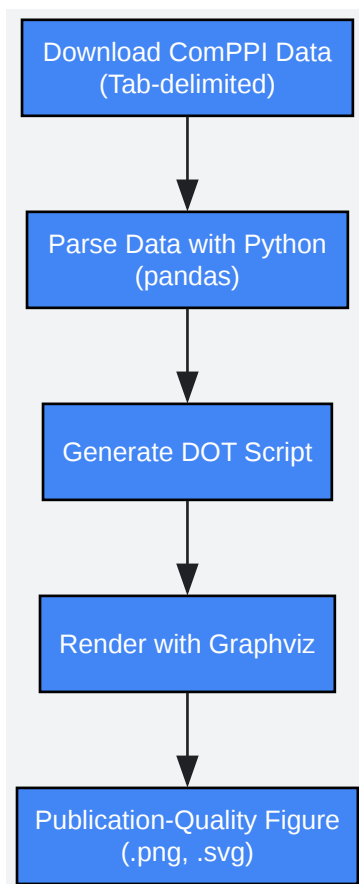


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A simplified signaling pathway diagram.

Experimental Workflow Diagram

This DOT script illustrates the workflow from data download to visualization.



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Workflow for generating visualizations from ComPPI data.

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